7-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by:
- Position 7: A 2-chlorophenyl group, contributing steric bulk and electron-withdrawing properties.
- Position 5: A methyl group, enhancing lipophilicity.
- Position 6: A carboxamide moiety, improving solubility and bioavailability compared to ester derivatives.
This compound belongs to a class of nitrogen-rich heterocycles studied for their diverse biological activities, including antimicrobial, anticancer, and receptor modulation .
Properties
IUPAC Name |
7-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-11-17(19(23)28)18(13-6-4-5-7-14(13)22)27-21(24-11)25-20(26-27)12-8-9-15(29-2)16(10-12)30-3/h4-10,18H,1-3H3,(H2,23,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCSTAKTNQSHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC=CC=C4Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a derivative of triazolopyrimidine that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article summarizes the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C27H24ClN5O3
- Molecular Weight : 501.97 g/mol
- InChIKey : GQEGGPURPAPHES-UHFFFAOYSA-N
The structure features a triazole ring fused with a pyrimidine moiety, which is known to contribute to various pharmacological activities.
Anticancer Activity
Recent studies have indicated that derivatives of triazolopyrimidines exhibit significant cytotoxic properties against various cancer cell lines. The specific compound has shown promising results:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer).
- Cytotoxicity : The compound demonstrated an IC50 value in the range of 10–20 μM across different cancer cell lines, indicating moderate to high potency against tumor cells .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound interferes with the cell cycle progression and induces apoptosis in cancer cells.
- Targeting Specific Enzymes : It may inhibit enzymes involved in DNA synthesis and repair, such as thymidylate synthase and topoisomerase II .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been evaluated for anti-inflammatory effects:
- COX-2 Inhibition : Preliminary results suggest that it inhibits COX-2 activity with an IC50 value comparable to that of standard anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key observations include:
- Substituent Effects : The presence of chlorophenyl and dimethoxyphenyl groups enhances lipophilicity and biological activity.
- Triazole and Pyrimidine Linkage : This structural feature is essential for maintaining the desired biological interactions within target cells .
Case Studies
- Study on MCF-7 Cells : A detailed investigation revealed that treatment with the compound led to a significant reduction in cell viability after 48 hours, with morphological changes indicative of apoptosis.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls, supporting its potential as an effective anticancer agent.
Data Summary Table
| Biological Activity | Tested Cell Lines | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 10–20 | Apoptosis induction |
| HepG2 | 15–25 | DNA synthesis inhibition | |
| A549 | 12–22 | Cell cycle arrest | |
| Anti-inflammatory | COX-2 | 0.04 | COX-2 enzyme inhibition |
Scientific Research Applications
Research has demonstrated that compounds containing the triazolo-pyrimidine structure exhibit significant biological activities. The specific compound has been evaluated for its potential as an antitumor agent and for antiviral properties.
Antitumor Activity
A series of studies have highlighted the antitumor effects of similar triazolo derivatives. For instance, a study indicated that structural variations in phenyl moieties could enhance biological properties towards antitumoral activity. The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .
Table 1: Antitumor Activity of Triazolo Derivatives
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | A549 | 0.98 ± 0.08 |
| Compound B | MCF-7 | 1.05 ± 0.17 |
| Compound C | Hela | 1.28 ± 0.25 |
Antiviral Activity
In addition to its antitumor properties, the compound has been explored for antiviral applications. Similar compounds have shown efficacy against various viral infections by disrupting viral replication processes . The precise mechanisms remain under investigation but may involve interference with viral entry or replication.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions where the triazole and pyrimidine rings are formed through cyclization reactions involving appropriate precursors. The SAR studies indicate that modifications on the chlorophenyl and methoxyphenyl groups can significantly influence biological activity.
Key Findings from SAR Studies :
- Substituents on the phenyl rings can modulate both potency and selectivity against specific cancer cell lines.
- The presence of electron-donating groups (like methoxy) enhances activity compared to electron-withdrawing groups.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group (-CONH2) undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Table 2: Hydrolysis Outcomes
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic (HCl, 80°C) | 6 M HCl, 4 hours | 6-Carboxylic acid derivative | Further functionalization |
| Basic (NaOH, EtOH) | 2 M NaOH, reflux | Sodium carboxylate | Salt formation |
Nucleophilic Aromatic Substitution
The 2-chlorophenyl group participates in nucleophilic substitution:
-
Reagents : Amines (e.g., NH3, primary/secondary amines) in polar aprotic solvents (DMF, DMSO).
-
Example :
Demethylation of Methoxy Groups
The 3,4-dimethoxyphenyl substituent undergoes demethylation:
-
Reagents : BBr3 (boron tribromide) in CH2Cl2 at −78°C to 0°C.
-
Product : Catechol (dihydroxyphenyl) derivative, enhancing hydrogen-bonding capacity .
Table 3: Substitution Reaction Examples
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Cl → Morpholino | Morpholine, DMF, 70°C, 8 hours | Morpholino-substituted derivative | 58 |
| Demethylation | BBr3, CH2Cl2, −78°C → 0°C, 2 hours | 3,4-Dihydroxyphenyl derivative | 72 |
Functionalization via Cycloaddition
The triazole ring engages in [3+2] cycloaddition reactions:
-
Dipolarophiles : Alkynes or nitriles.
-
Example : Reaction with phenylacetylene forms a fused triazolo-isoxazoline system .
Oxidation and Reduction
-
Oxidation :
-
The methyl group at position 5 can be oxidized to a carboxylic acid using KMnO4/H2SO4.
-
-
Reduction :
-
The pyrimidine ring undergoes partial reduction with NaBH4, yielding dihydro derivatives.
-
Biological Activity and Reaction Implications
The compound’s reactions correlate with its antitumor activity :
-
Structure-Activity Relationship (SAR) :
Table 4: Biological Data for Analogous Compounds
| Compound Modification | IC50 (μM) vs MCF-7 Cells | Reference |
|---|---|---|
| Parent compound | 19.73 | |
| Morpholino-substituted | 12.45 | |
| Catechol derivative | 8.91 |
Stability and Degradation
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences and similarities with key analogues:
Key Observations:
- Position 2: Electron-donating groups (e.g., 3,4-dimethoxyphenyl in the target) may enhance binding to polar targets compared to benzylthio or alkylamino groups .
- Position 7 : Chlorophenyl and fluorophenyl substituents (target vs. UCB-FcRn-84) exhibit distinct electronic profiles, influencing receptor specificity .
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups (e.g., Cl, F at Position 7): Enhance metabolic stability and target affinity .
Methoxy Substitutions: 3,4-Dimethoxy (target) vs.
Carboxamide vs. Ester : Carboxamide derivatives (target, ) are less lipophilic but more water-soluble, favoring oral bioavailability .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: The compound is synthesized via multi-step protocols, often involving one-pot three-component reactions. A common approach involves:
- Reactants : 5-amino-1,2,4-triazole derivatives, substituted aromatic aldehydes (e.g., 2-chlorobenzaldehyde), and β-keto esters (e.g., ethyl acetoacetate) .
- Catalysts : APTS (3-Aminopropyltriethoxysilane) in ethanol or hydrochloric acid in ethanol/water mixtures improves cyclization efficiency .
- Key Parameters :
Q. Table 1: Synthesis Optimization Parameters
| Catalyst | Solvent System | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| APTS | Ethanol | 78 | >95% | |
| HCl (0.5 M) | Ethanol/Water | 85 | 98% | |
| p-TsOH | Benzene | 70 | 92% |
Q. Q2. What spectroscopic and crystallographic techniques are most effective for structural validation?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolves the triazolopyrimidine core conformation (envelope or planar) and substituent orientations. For example, dihedral angles between aromatic rings (e.g., 83.94° in related derivatives) confirm spatial arrangements .
- NMR :
- ¹H NMR : Peaks at δ 2.3–2.5 ppm (CH₃ groups), δ 6.8–7.5 ppm (aromatic protons) .
- ¹³C NMR : Carboxamide carbonyl at ~168 ppm .
- IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (N-H) .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals | Structural Assignment | Reference |
|---|---|---|---|
| ¹H NMR | δ 2.35 (s, 3H) | 5-Methyl group | |
| ¹³C NMR | δ 168.2 | Carboxamide C=O | |
| XRD | Dihedral angle: 83.94° | Phenyl vs. triazolopyrimidine |
Advanced Research Questions
Q. Q3. How does the compound interact with biological targets (e.g., enzymes), and what computational models validate these interactions?
Methodological Answer:
- Molecular Docking : Studies on analogous triazolopyrimidines show binding to cyclin-dependent kinase 2 (CDK2) via hydrogen bonding (e.g., NH···O interactions) and hydrophobic contacts with the trifluoromethyl group .
- MD Simulations : Simulate binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) and free energy calculations (MM-PBSA) to rank affinity .
- Validation : Correlate docking scores (e.g., AutoDock Vina scores ≤ -8.0 kcal/mol) with experimental IC₅₀ values (e.g., antiproliferative activity at ≤10 µM) .
Q. Q4. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer: Contradictions arise from:
- Assay Variability : Use standardized protocols (e.g., MTT assays with fixed incubation times) .
- Structural Analogues : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-hydroxyphenyl on solubility and target affinity) .
- Statistical Analysis : Apply ANOVA to batch-to-batch variability (e.g., purity >95% required for reliable IC₅₀) .
Q. Table 3: Biological Activity Comparison
| Substituent | Target | IC₅₀ (µM) | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| 2-Chlorophenyl | CDK2 | 8.2 | 0.12 | |
| 4-Hydroxyphenyl | Topoisomerase | 15.4 | 0.45 |
Q. Q5. What strategies improve the compound’s pharmacokinetic (PK) profile for in vivo studies?
Methodological Answer:
- Lipophilicity Optimization : Replace 3,4-dimethoxyphenyl with polar groups (e.g., pyridinyl) to lower logP (target: 2–3) .
- Prodrug Design : Esterify the carboxamide to enhance permeability (e.g., ethyl ester derivatives show 3x higher Caco-2 permeability) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., demethylation of methoxy groups) .
Q. Q6. How do substituent variations (e.g., chloro vs. methoxy groups) impact the compound’s reactivity in nucleophilic substitution?
Methodological Answer:
- Chlorophenyl Groups : Undergo SNAr reactions with amines (e.g., benzylamine) at 60°C in DMF (yield: 65–70%) .
- Methoxy Groups : Resist substitution but enhance π-π stacking in crystal packing (evidenced by XRD) .
- Kinetic Studies : Monitor reaction rates via HPLC (e.g., t½ = 2 h for 2-chlorophenyl vs. no reaction for 3,4-dimethoxyphenyl) .
Q. Q7. What experimental and computational methods are used to predict and validate the compound’s fluorescence or photophysical properties?
Methodological Answer:
- TD-DFT Calculations : Predict excitation wavelengths (e.g., λmax = 350 nm for triazolopyrimidine core) .
- Fluorescence Spectroscopy : Measure quantum yield (Φ) in ethanol (e.g., Φ = 0.45 for derivatives with electron-donating groups) .
- Solvatochromism : Test emission shifts in polar vs. non-polar solvents to assess charge-transfer character .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
